4-Chloro-2-(chloromethyl)quinazoline
Overview
Description
4-Chloro-2-(chloromethyl)quinazoline, also known as C2CQ, is an organic compound with a molecular weight of 211.5 g/mol and a molecular formula of C7H5Cl2N3. It is a member of the quinazoline family, and is often used in scientific research due to its unique properties. C2CQ is a white, crystalline solid that is soluble in water, ethanol, and acetone. It is also a strong base, with a pKa of 10.2.
Scientific Research Applications
Quinazoline Derivatives in Medicinal Chemistry
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered as noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .
- Methods of Application or Experimental Procedures: The synthesis of quinazoline derivatives often involves the reaction of 2-amino-phenyl-ethanone with HCl gas in anhydrous conditions in the presence of chloro acetonitrile .
- Results or Outcomes: Quinazoline derivatives have shown a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities . Some quinazoline derived compounds have been approved as drugs. For example, prazosin and doxazosine are used to treat benign prostatic hyperplasia and post-traumatic stress disorder, and erlotinib and gefitinib are used for the treatment of lung and pancreatic cancers .
Quinazoline Derivatives as Antimicrobial Agents
- Specific Scientific Field: Microbiology
- Summary of the Application: Quinazoline derivatives have been designed and synthesized for their potential antimicrobial activities . They have shown promising results towards testing organisms in both in vitro and in vivo studies .
- Methods of Application or Experimental Procedures: The synthesis of certain quinazoline derivatives involves the reaction of 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous conditions in the presence of chloro acetonitrile .
- Results or Outcomes: Azaisatins derivative containing 4 (3H) quinazolinones has exhibited some authentic results towards testing organism in vitro and in vivo studies .
Quinazoline Derivatives as Analgesic and Anti-Inflammatory Agents
- Specific Scientific Field: Pharmacology
- Summary of the Application: Quinazoline derivatives have been studied for their analgesic and anti-inflammatory properties . They have been used as analgesic, anti-hypertensive, anti-inflammatory, anti-bacterial, anti-diabetic, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral agents .
- Methods of Application or Experimental Procedures: The synthesis of quinazoline derivatives often involves the reaction of 2-amino-phenyl-ethanone with HCl gas in anhydrous conditions in the presence of chloro acetonitrile .
- Results or Outcomes: Quinazoline derivatives have shown a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities .
properties
IUPAC Name |
4-chloro-2-(chloromethyl)quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-5-8-12-7-4-2-1-3-6(7)9(11)13-8/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBABTLGYWFWBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30523075 | |
Record name | 4-Chloro-2-(chloromethyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30523075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(chloromethyl)quinazoline | |
CAS RN |
34637-41-7 | |
Record name | 4-Chloro-2-(chloromethyl)quinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34637-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-(chloromethyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30523075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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